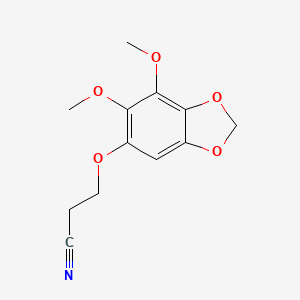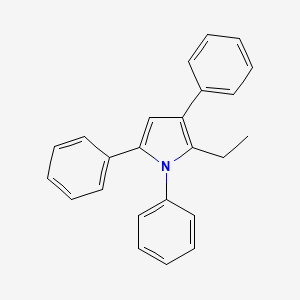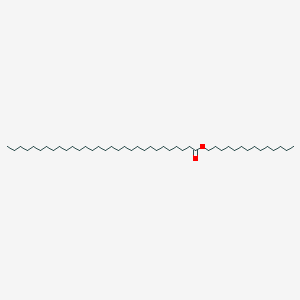
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(vinyloxy)biphenyl is an organic compound characterized by the presence of two vinyloxy groups attached to a biphenyl core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(vinyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with vinyl ethers under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for 4,4’-Bis(vinyloxy)biphenyl often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(vinyloxy)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The vinyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.
Substitution: The vinyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(vinyloxy)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Bis(vinyloxy)biphenyl involves its ability to undergo various chemical transformations, which can be exploited in different applications. The vinyloxy groups provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(vinyloxy)biphenyl.
4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with different functional groups.
Biphenol: A compound with two hydroxyl groups attached to the biphenyl core.
Uniqueness: 4,4’-Bis(vinyloxy)biphenyl is unique due to the presence of vinyloxy groups, which impart distinct reactivity and potential for further functionalization compared to other biphenyl derivatives.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-ethenoxy-4-(4-ethenoxyphenyl)benzene |
InChI |
InChI=1S/C16H14O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2 |
InChI Key |
KDMKNYRMJYZBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)C2=CC=C(C=C2)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


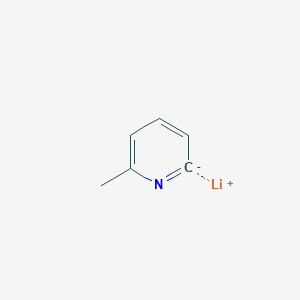
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)
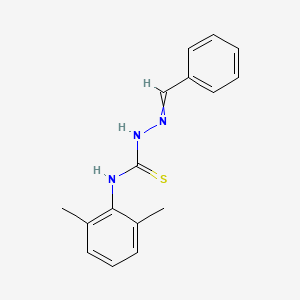

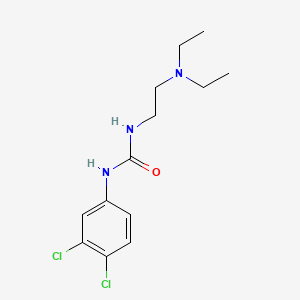
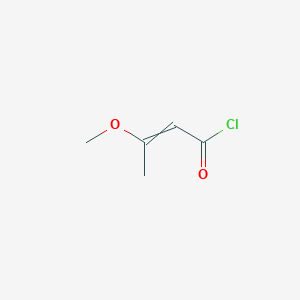
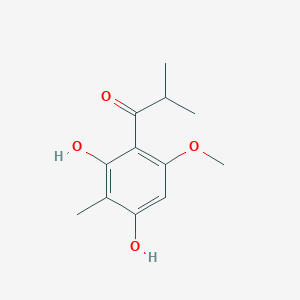
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
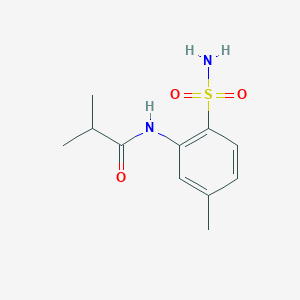
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
